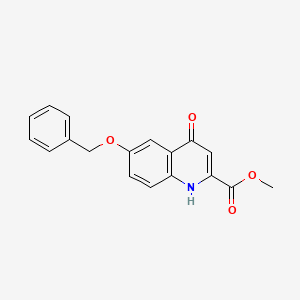

6-(Benciloxi)-4-oxo-1,4-dihidroquinolina-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Aplicaciones Científicas De Investigación

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been shown to undergo various chemical reactions such as suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, it might participate in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is widely applied in organic chemistry .

Pharmacokinetics

Similar compounds have been shown to have good solubility in organic solvents , which could potentially influence their bioavailability.

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

The action, efficacy, and stability of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which similar compounds may participate, is known to be influenced by the reaction conditions, including the temperature and the presence of a palladium catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization to form the quinoline core. The benzyloxy group is introduced via a nucleophilic substitution reaction, and the final esterification step yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Quinoline derivatives with oxidized benzyloxy groups.

Reduction: Hydroxyquinoline derivatives.

Substitution: Quinoline derivatives with substituted benzyloxy groups.

Comparación Con Compuestos Similares

- Methyl 6-(methoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Methyl 6-(ethoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Methyl 6-(phenoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

Comparison: Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy or ethoxy analogs, the benzyloxy group provides additional steric and electronic effects, potentially enhancing its interaction with biological targets. The phenoxy analog, on the other hand, may exhibit different solubility and stability properties.

Actividad Biológica

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on various research findings, including synthesis methods, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate has the following structural formula:

- Molecular Formula : C16H15N1O4

- Molecular Weight : 285.29 g/mol

This compound features a quinoline core with a benzyloxy substituent at the 6-position and a carboxylate group at the 2-position, contributing to its biological activity.

Synthesis Methods

The synthesis of methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step synthetic routes that include:

- Formation of the Quinoline Core : Utilizing precursors such as aniline derivatives and malonic acid derivatives.

- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution.

- Esters Formation : Converting carboxylic acid groups into esters to yield the final product.

Antimicrobial Activity

Research has demonstrated that methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate exhibits significant antimicrobial properties. Notably:

- Minimum Inhibitory Concentration (MIC) : The compound has shown varying MIC values against different bacterial strains. For instance:

- Against Staphylococcus aureus: MIC values ranged from 8 µg/mL to 16 µg/mL.

- Against Escherichia coli: MIC values were reported at approximately 12 µg/mL.

These results indicate that the compound is particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | 12 |

| Methicillin-resistant S. aureus | 16 |

Anticancer Activity

In addition to its antimicrobial properties, methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate has been evaluated for anticancer activity:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Cell Lines Tested : Significant cytotoxic effects were observed in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated several quinoline derivatives for their antibacterial properties. Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate was highlighted for its superior activity against methicillin-resistant S. aureus compared to standard antibiotics like ciprofloxacin . -

Anticancer Research :

Another research article focused on the anticancer potential of quinoline derivatives, including methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate. The study reported that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis .

Propiedades

IUPAC Name |

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUSWBMFAUWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621557 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929028-73-9 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.